

Investigating Potential Off-Target Effects of Laduviglusib: A Comparative Guide

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Compound of Interest

Compound Name: *Laduviglusib*

Cat. No.: *B1684591*

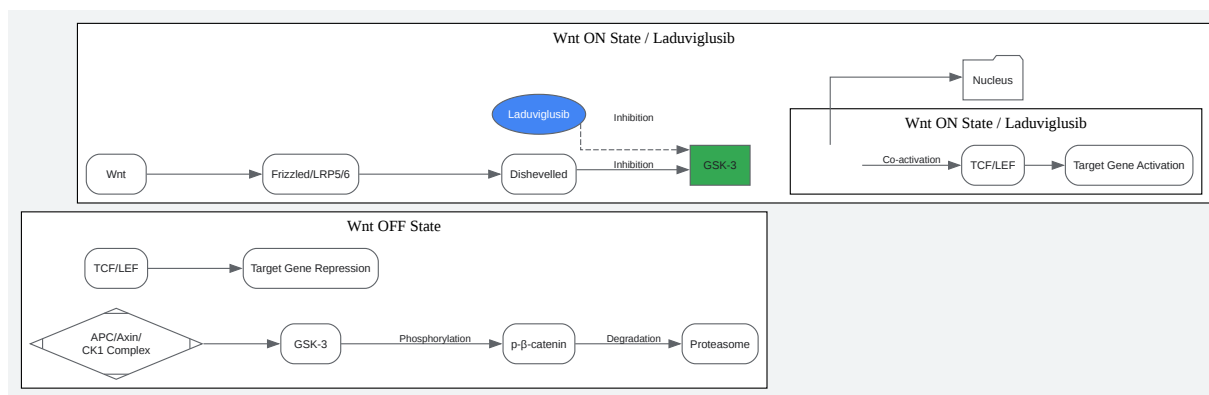
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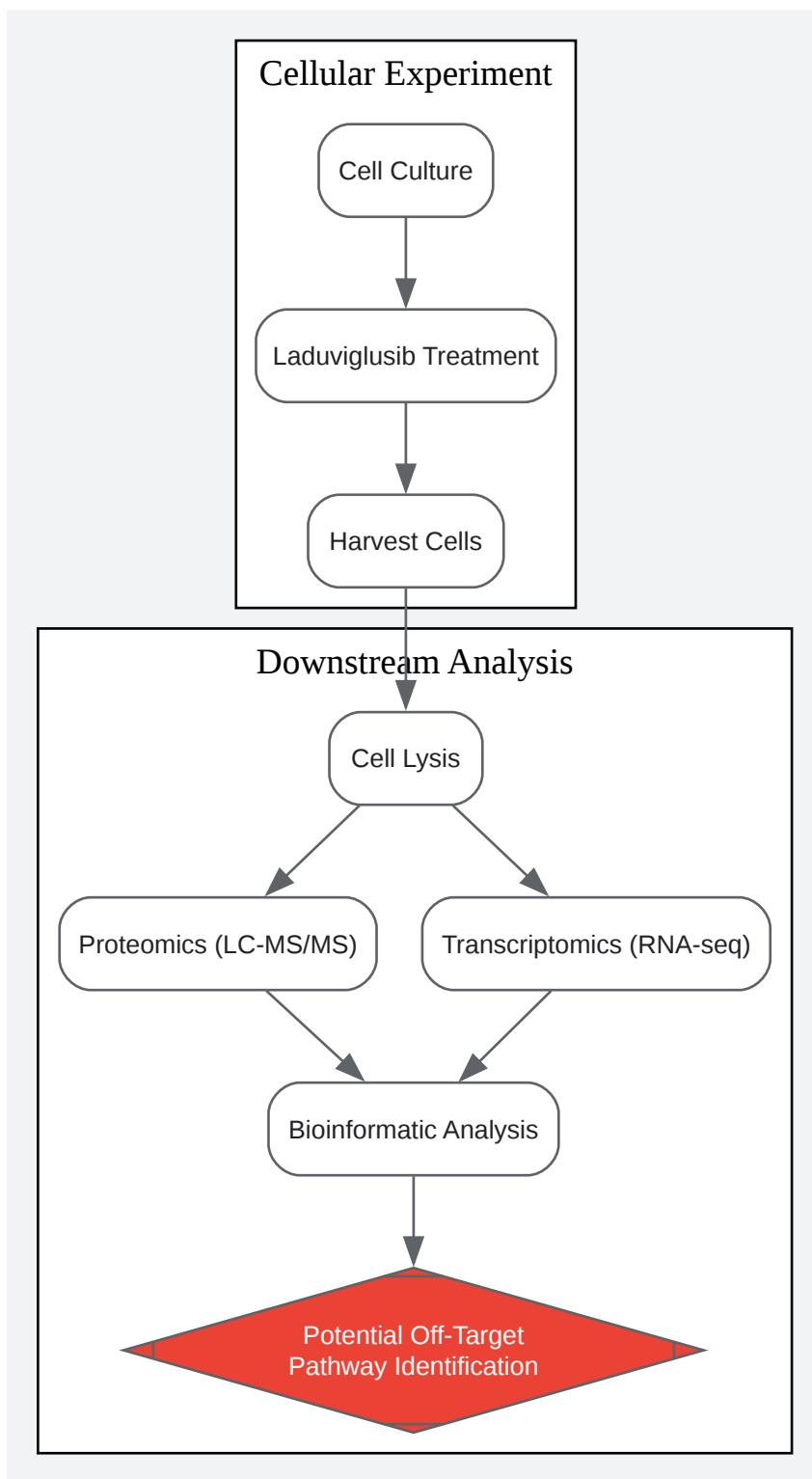
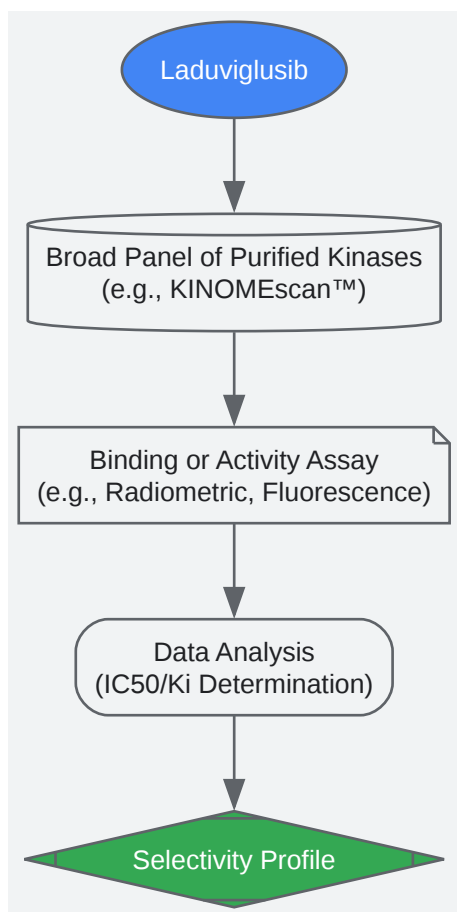
For Researchers, Scientists, and Drug Development Professionals

Laduviglusib (also known as CHIR-99021) is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a multitude of cellular processes, including Wnt/ β -catenin signaling, glycogen metabolism, and cellular proliferation. Its high specificity for GSK-3 α and GSK-3 β isoforms has positioned it as a valuable tool in basic research and a potential therapeutic agent. However, a thorough understanding of any potential off-target effects is crucial for its application in both research and clinical settings. This guide provides a comparative analysis of **Laduviglusib**'s off-target profile against other GSK-3 inhibitors, supported by available experimental data.

On-Target Activity and Signaling Pathway

Laduviglusib is an ATP-competitive inhibitor of GSK-3 α and GSK-3 β with high potency. By inhibiting GSK-3, **Laduviglusib** effectively activates the canonical Wnt/ β -catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β -catenin, marking it for ubiquitination and subsequent proteasomal degradation. **Laduviglusib**'s inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β -catenin, where it activates target gene expression.





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